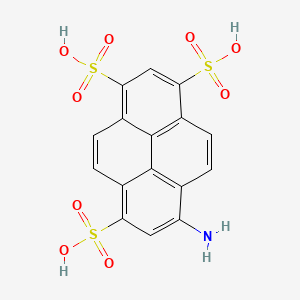

8-aminopyrene-1,3,6-trisulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-aminopyrene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO9S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWIIGKQNLYDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402188 | |

| Record name | 8-aminopyrene-1,3,6-trisulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51987-58-7 | |

| Record name | 8-aminopyrene-1,3,6-trisulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Aminopyrene-1,3,6-trisulfonic acid (APTS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminopyrene-1,3,6-trisulfonic acid, commonly known as APTS, is a highly water-soluble, anionic fluorescent dye.[1][2][3] Its robust green fluorescence and significant Stokes shift make it an invaluable tool in various biomedical and biotechnological applications.[2][4] APTS is particularly renowned for its use in the sensitive detection and analysis of carbohydrates, including the glycan profiling of glycoproteins, a critical aspect of drug development and disease biomarker discovery.[5][6] The dye's primary utility lies in its ability to be covalently coupled to molecules containing aldehyde or ketone groups, such as the reducing ends of sugars, through a process called reductive amination.[1] The resulting stable, fluorescently tagged molecules can then be readily analyzed by techniques like capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).[5][6] This guide provides a comprehensive overview of the chemical and physical properties of APTS, its synthesis, key applications, and detailed experimental protocols.

Chemical and Physical Properties

APTS is most commonly available as its trisodium (B8492382) salt.[2] Its key chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value |

| Synonyms | APTS, Trisodium 8-aminopyrene-1,3,6-trisulfonate[2] |

| CAS Number | 196504-57-1[2] |

| Molecular Formula | C₁₆H₈NNa₃O₉S₃[2] |

| Molecular Weight | 523.40 g/mol [2] |

| Form | Solid[6] |

| Storage Temperature | 2-8°C, protected from light[2] |

Spectroscopic Properties

| Property | Value |

| Excitation Maximum (λex) | ~425 nm[7] |

| Emission Maximum (λem) | ~503 nm[7] |

| Fluorescence | Strong Green[2] |

| pH Sensitivity | Fluorescence intensity is stable between pH 4-10[7][8] |

Solubility

| Solvent | Solubility |

| Water | Highly soluble |

| PBS (pH 7.2) | 10 mg/mL[7] |

| DMSO | 2 mg/mL[7] |

| DMF | 0.2 mg/mL[7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical manufacturers. While detailed, proprietary synthesis protocols are not widely published in the scientific literature, the general approach involves the sulfonation and subsequent amination of pyrene. The process is complex and requires careful control of reaction conditions to achieve the desired trisulfonated and mono-aminated product with high purity. Due to its commercial availability from various suppliers, in-house synthesis is uncommon for most research and development laboratories.

Applications in Research and Drug Development

The primary application of APTS is as a fluorescent labeling agent for the analysis of saccharides and glycoproteins.[5] Its high sensitivity and the anionic nature imparted by the three sulfonate groups make it ideal for high-resolution separation of labeled glycans by capillary electrophoresis.[6]

Glycan Analysis

The glycosylation of proteins is a critical quality attribute for many biopharmaceuticals, such as monoclonal antibodies, as it can significantly impact their efficacy, stability, and immunogenicity. APTS is widely used for the characterization and quality control of these therapeutic proteins. The process involves the enzymatic release of N-glycans from the glycoprotein (B1211001), followed by their fluorescent labeling with APTS. The resulting labeled glycans are then separated by CE-LIF, providing a detailed glycan profile.

Glucose Sensing

APTS is also utilized in the development of fluorescent glucose sensors.[8] These systems typically employ a two-component approach consisting of the APTS dye and a quencher molecule appended with a boronic acid group.[9] In the absence of glucose, the quencher interacts with the dye, suppressing its fluorescence.[9] When glucose is present, it binds to the boronic acid, causing a conformational change that disrupts the quencher-dye interaction and restores the fluorescence of APTS.[9] The intensity of the fluorescence signal is proportional to the glucose concentration.

Experimental Protocols

Protocol 1: APTS Labeling of N-Glycans from Glycoproteins for Capillary Electrophoresis

This protocol describes the reductive amination of N-glycans released from a glycoprotein sample.

Materials:

-

Glycoprotein sample

-

PNGase F (N-Glycanase)

-

APTS (this compound)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Acetic acid or Citric acid

-

Acetonitrile

-

Water (HPLC-grade)

-

Solid-phase extraction (SPE) cartridges for cleanup

Procedure:

-

Deglycosylation:

-

Denature the glycoprotein sample by heating.

-

Incubate the denatured protein with PNGase F to release the N-glycans. Follow the enzyme manufacturer's recommended conditions for temperature and incubation time.

-

-

APTS Labeling Reaction:

-

Dry the released glycans using a vacuum centrifuge.

-

Prepare the labeling solution: Dissolve APTS and a reducing agent (e.g., sodium cyanoborohydride) in a solution of acetic acid or citric acid in a suitable solvent (e.g., water or DMSO).

-

Add the labeling solution to the dried glycans.

-

Incubate the reaction mixture at a temperature between 37°C and 55°C for a duration ranging from 50 minutes to overnight. Optimal conditions may vary depending on the glycans and should be optimized. Using citric acid as a catalyst at 55°C for 50 minutes has been shown to be efficient.

-

-

Cleanup of Labeled Glycans:

-

After incubation, remove the excess APTS and reducing agent from the labeled glycans. This is a critical step to reduce background signal during analysis.

-

Solid-phase extraction (SPE) with graphitized carbon or other suitable cartridges is a common method for cleanup.

-

Wash the SPE cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove hydrophobic impurities.

-

Apply the labeling reaction mixture to the conditioned cartridge.

-

Wash the cartridge with water to remove salts and excess APTS.

-

Elute the labeled glycans with an aqueous solution containing a moderate percentage of acetonitrile.

-

-

Analysis by Capillary Electrophoresis:

-

Dry the eluted, labeled glycans and reconstitute in the CE running buffer or water.

-

Analyze the sample using a capillary electrophoresis instrument equipped with a laser-induced fluorescence detector. The excitation and emission wavelengths should be set appropriately for APTS (e.g., excitation at 488 nm and emission at 520 nm).

-

Mandatory Visualizations

Experimental Workflow for APTS Labeling and Glycan Analysis

Caption: Workflow for N-glycan analysis using APTS labeling and CE-LIF.

Principle of a Two-Component APTS-Based Glucose Sensor

Caption: Glucose sensing mechanism using APTS and a boronic acid-appended quencher.

References

- 1. biotium.com [biotium.com]

- 2. This compound trisodium salt | 196504-57-1 | FA45174 [biosynth.com]

- 3. APTS [this compound, trisodium salt] *CAS 196504-57-1* | AAT Bioquest [aatbio.com]

- 4. - this compound trisodium salt - Hangzhou Handy Biotechnology Co., Ltd. [zjhandybio.com]

- 5. Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Core Principles of APTS Fluorescent Dye

8-Aminopyrene-1,3,6-trisulfonic acid, commonly known as APTS, is a highly versatile, water-soluble, and anionic fluorescent dye. Its fundamental principle lies in its ability to covalently label biomolecules, particularly those containing aldehyde or ketone groups, through a process called reductive amination. This reaction forms a stable, fluorescently tagged molecule that can be easily detected and quantified. APTS is characterized by its strong green fluorescence, significant Stokes shift, and a multi-anionic nature, which makes it an ideal tool for various bioanalytical applications, most notably in the field of glycomics.

The core structure of APTS is based on a pyrene (B120774) backbone, a polycyclic aromatic hydrocarbon, which is responsible for its intrinsic fluorescence. The molecule is functionalized with an amine group and three sulfonic acid groups. The primary amine group serves as the reactive handle for conjugation to biomolecules. The sulfonic acid groups impart high water solubility and a strong negative charge to the dye, which is particularly advantageous in electrophoretic separation techniques.

The fluorescence of APTS is governed by the principles of electronic excitation and emission. When APTS absorbs a photon of light at its excitation maximum, an electron is promoted to a higher energy level. As the electron returns to its ground state, it emits a photon of light at a longer wavelength, a phenomenon known as fluorescence. The difference between the excitation and emission wavelengths is referred to as the Stokes shift.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of APTS is essential for its effective application in research and development. These properties dictate the optimal conditions for labeling, detection, and data interpretation.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈NNa₃O₉S₃ | [1] |

| Molecular Weight | 523.40 g/mol | [2] |

| CAS Number | 196504-57-1 | [1][2][3] |

| Excitation Maximum (λex) | ~425 nm | [1][3] |

| Emission Maximum (λem) | ~503 nm | [1][3] |

| Appearance | Yellow solid | [1] |

| Solubility | Water soluble | [1] |

| pH Sensitivity | Fluorescence intensity is stable between pH 4-10 | [1][3] |

Key Applications in Research and Drug Development

The unique properties of APTS have led to its widespread adoption in several key areas of life science research and pharmaceutical development.

Glycan Analysis and Glycomics

The most prominent application of APTS is in the high-resolution analysis of carbohydrates. Glycans, which play critical roles in numerous biological processes, can be released from glycoproteins and then labeled with APTS. The resulting fluorescently tagged glycans can be separated with high efficiency using techniques like capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection. The strong negative charge imparted by the three sulfonate groups of APTS ensures efficient migration and separation of even neutral glycans in an electric field.[4][5][6] This methodology is instrumental in:

-

Glycoprofiling of therapeutic proteins: Ensuring the batch-to-batch consistency and efficacy of monoclonal antibodies and other glycoprotein-based drugs.

-

Biomarker discovery: Identifying changes in glycosylation patterns associated with diseases such as cancer and autoimmune disorders.

-

Fundamental glycobiology research: Studying the structure and function of glycans in cellular processes.

Cellular Imaging

APTS can be utilized as a fluorescent probe for cellular imaging, although its application in this area is less common than in glycan analysis. Due to its high water solubility and membrane impermeability, APTS itself is not readily taken up by live cells. However, it can be used to label cell surface glycans or introduced into cells through permeabilization techniques for specific applications. More commonly, APTS-labeled biomolecules, such as glycans or dextrans, are used to study cellular processes like endocytosis and cell surface receptor interactions.

Studying Protein-Glycan Interactions and Signaling Pathways

While APTS is not directly involved in signaling pathways, APTS-labeled glycans are valuable tools for investigating the role of glycosylation in cell signaling. By fluorescently tagging specific glycans, researchers can:

-

Perform receptor binding assays: Quantify the interaction between a specific glycan and its receptor on the cell surface.

-

Track glycan trafficking: Visualize the internalization and intracellular fate of glycans and their cognate receptors.

-

Investigate glycan-mediated cell signaling: Although direct evidence of APTS-labeled glycans in complex signaling cascade studies is limited, they can be used to probe the initial binding events that trigger downstream signaling. For example, by observing the binding of APTS-labeled sialic acid analogs to inhibitory receptors like CD22, researchers can gain insights into the regulation of B-cell activation.[5]

Experimental Protocols

Protocol 1: APTS Labeling of N-Glycans from Glycoproteins for Capillary Electrophoresis

This protocol outlines the general steps for the enzymatic release of N-glycans from a glycoprotein (B1211001), followed by fluorescent labeling with APTS.

Materials:

-

Glycoprotein sample

-

Denaturation solution (e.g., containing SDS and a reducing agent)

-

PNGase F enzyme

-

APTS labeling solution (containing APTS, a reducing agent like sodium cyanoborohydride or 2-picoline borane, and acetic acid in a solvent like DMSO or THF)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges for cleanup

-

Water and acetonitrile (B52724) for SPE washes and elution

Methodology:

-

Denaturation: The glycoprotein sample is first denatured to ensure efficient access of PNGase F to the glycosylation sites. This is typically achieved by heating the sample in the presence of a detergent and a reducing agent.

-

Enzymatic Deglycosylation: N-glycans are released from the denatured glycoprotein by incubation with PNGase F.

-

Fluorescent Labeling: The released glycans, which have a free reducing end, are mixed with the APTS labeling solution. The reaction proceeds via reductive amination, where the amine group of APTS reacts with the aldehyde group of the glycan to form a Schiff base, which is then reduced to a stable secondary amine linkage. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[7]

-

Cleanup: After the labeling reaction, excess APTS and other reaction components are removed using HILIC SPE. The labeled glycans are retained on the column while the excess dye is washed away. The purified APTS-labeled glycans are then eluted with water.

-

Analysis: The purified, labeled glycans are ready for analysis by capillary electrophoresis with laser-induced fluorescence detection.

Visualizations

Logical Workflow for APTS Labeling and Analysis

Caption: Workflow for N-glycan analysis using APTS labeling.

Reductive Amination Reaction of APTS with a Glycan

Caption: Reductive amination of a glycan with APTS dye.

Conclusion

APTS fluorescent dye is a powerful and indispensable tool in modern biological and pharmaceutical research. Its robust chemistry, favorable spectroscopic properties, and versatility make it the gold standard for glycan analysis. A thorough understanding of its basic principles and the availability of optimized experimental protocols are key to leveraging its full potential in advancing our knowledge of glycobiology and in the development of novel therapeutics. As analytical techniques continue to evolve, the applications of APTS are likely to expand, further solidifying its importance in the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound fluorescence, BioReagent, = 96.0 HPCE 196504-57-1 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Mechanism of APTS Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminopyrene-1,3,6-trisulfonic acid, trisodium (B8492382) salt (APTS), is a highly versatile, water-soluble, and intensely fluorescent anionic dye. Its pyrene (B120774) core, substituted with an amino group and three sulfonic acid moieties, imparts unique photophysical properties that have made it an indispensable tool in various biochemical and analytical applications. APTS exhibits strong green fluorescence with a significant Stokes shift, making it readily detectable with common fluorescence instrumentation.[1] Its primary utility lies in the high-sensitivity analysis of carbohydrates and glycoproteins through covalent labeling.[2] This guide provides a comprehensive overview of the core fluorescence mechanism of APTS, its application in sensing, and detailed protocols for its use.

Core Fluorescence Mechanism

The intrinsic fluorescence of APTS originates from the π-conjugated system of its pyrene core. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. The subsequent return to the ground state (S₀) is accompanied by the emission of a photon, which is observed as fluorescence.

The amino group (-NH₂) on the pyrene ring acts as an electron-donating group, influencing the electronic structure and thus the photophysical properties of the molecule. The three sulfonic acid groups (-SO₃⁻) ensure high water solubility and render the dye anionic, which is particularly advantageous for electrophoretic separations.[2] Unlike its hydroxyl-substituted analog, pyranine (B1669890) (HPTS), which is known for its excited-state intramolecular proton transfer (ESIPT), the amino group of APTS is less acidic. Consequently, APTS fluorescence is largely insensitive to pH changes within the physiological range (pH 4-10).[3][4]

The solvatochromic properties of APTS, or the change in its spectral properties with solvent polarity, are not extensively documented but are expected for a molecule with its electronic structure. Changes in the solvent environment can alter the energy levels of the ground and excited states, potentially leading to shifts in the excitation and emission maxima.

Quantitative Photophysical Data

A summary of the key photophysical parameters for APTS is provided in the table below. It is important to note that while the fluorescence lifetime for the closely related compound HPTS is well-documented, specific values for APTS are less commonly reported in the literature.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~425 nm | [3] |

| Emission Maximum (λem) | ~503 nm | [3] |

| Stokes Shift | ~78 nm | Calculated from λex and λem |

| Molar Extinction Coefficient (ε) | Not explicitly found for APTS | |

| Fluorescence Quantum Yield (Φf) | Not explicitly found for APTS | |

| Fluorescence Lifetime (τ) | Not explicitly found for APTS (HPTS is 5.4 ns) | [5] |

| Molecular Weight | 523.40 g/mol | [6] |

| Chemical Formula | C₁₆H₈NNa₃O₉S₃ | [6] |

| pH Sensitivity | Insensitive in the range of pH 4-10 | [3][4] |

Signaling Pathways and Quenching Mechanisms

A significant application of APTS in sensing relies on the modulation of its fluorescence through Photoinduced Electron Transfer (PET). This is prominently demonstrated in glucose sensing systems where APTS is used in conjunction with a quencher molecule, typically a boronic acid-appended viologen.

In the absence of glucose, the viologen quencher is in close proximity to the APTS molecule. Upon excitation of APTS, an electron is transferred from the excited state of the dye to the viologen. This non-radiative decay pathway effectively quenches the fluorescence of APTS.

When glucose is introduced into the system, it binds to the boronic acid moiety of the quencher. This binding event disrupts the interaction between the APTS and the viologen, preventing the photoinduced electron transfer. As a result, the fluorescence of APTS is restored. The intensity of the fluorescence is therefore directly proportional to the concentration of glucose.[7]

References

- 1. APTS [this compound, trisodium salt] *CAS 196504-57-1* | AAT Bioquest [aatbio.com]

- 2. biotium.com [biotium.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. This compound =96.0 HPCE,solid 196504-57-1 [sigmaaldrich.com]

- 7. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

APTS excitation and emission spectra details

An In-depth Technical Guide to the Excitation and Emission Spectra of 8-Aminopyrene-1,3,6-trisulfonic acid (APTS)

Introduction

This compound, commonly known as APTS, is a highly water-soluble, anionic fluorescent dye.[1] Its utility is most prominent in the field of glycobiology, where it serves as a high-sensitivity labeling reagent for the analysis of saccharides and glycoproteins by capillary electrophoresis (CE) and other separation techniques.[2][3] The dye possesses three sulfonate groups, which render it highly polar and impart a significant negative charge, facilitating the electrophoretic separation of otherwise neutral carbohydrate molecules.[3] A key feature of APTS is its strong green fluorescence and the stability of its fluorescence intensity across a wide physiological pH range.[4][5]

This guide provides a detailed overview of the core spectral properties of APTS, standardized protocols for its spectral measurement, and a discussion of the factors influencing its fluorescence characteristics.

Core Photophysical Properties

The fluorescence of APTS is characterized by a distinct excitation (absorption) spectrum and a corresponding emission spectrum. The primary photophysical parameters are summarized below. While excitation and emission maxima are well-documented, other quantitative metrics such as molar absorptivity, quantum yield, and fluorescence lifetime are not consistently reported in scientific literature or vendor specifications.

Data Presentation: Photophysical Properties of APTS

| Parameter | Value | Conditions / Notes |

| Excitation Maximum (λ_ex) | ~425 nm | In aqueous buffer (e.g., PBS, pH 7.4).[4][5] Some sources report ~424 nm.[3] |

| Emission Maximum (λ_em) | ~503-505 nm | In aqueous buffer (e.g., PBS, pH 7.4).[3][4][5] |

| Stokes Shift | ~78-80 nm | Calculated from typical λ_ex and λ_em values.[6] |

| Molar Absorptivity (ε) | Not Reported | This value is not consistently published in surveyed literature. |

| Fluorescence Quantum Yield (Φ_F) | Not Reported | This value is not consistently published in surveyed literature. |

| Fluorescence Lifetime (τ) | Not Reported | This value is not consistently published in surveyed literature. |

| pH Sensitivity | Insensitive | Emission remains constant over the pH range of 4-10.[4][5] |

Environmental Factors Influencing APTS Spectra

pH Insensitivity

A significant advantage of APTS is the stability of its fluorescence over a broad pH range, particularly within physiological conditions (pH 4-10).[4][7] This insensitivity is attributed to the nature of the amino group substituent. Unlike hydroxylated pyrene (B120774) derivatives (like HPTS) whose phenolic proton's dissociation significantly alters the fluorophore's electronic structure, the pKa of the amino group on APTS is low.[8] Within the 4-10 pH range, the protonation state of the amine does not change in a way that substantially affects the absorption and emission properties of the conjugated pyrene ring system.

Solvent Effects (Solvatochromism)

While specific solvatochromic data for APTS is not widely available, general principles of fluorescence suggest that the polarity of the solvent can influence the spectral properties of a dye. These interactions can differentially stabilize the ground and excited states of the fluorophore, potentially leading to shifts in the excitation and emission maxima. Given its high polarity due to the three sulfonate groups, APTS is most commonly used and characterized in aqueous buffers. Its solubility is also reported in polar organic solvents like DMSO and DMF, though detailed spectral characteristics in these solvents are not readily found.[4]

Experimental Protocols

This section provides a standardized methodology for measuring the excitation and emission spectra of APTS using a standard spectrofluorometer.

Materials and Reagents

-

APTS, trisodium (B8492382) salt (CAS 196504-57-1)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-purity water (e.g., 18 MΩ·cm)

-

1 cm pathlength quartz fluorescence cuvettes

-

Spectrofluorometer with excitation and emission monochromators

Stock Solution Preparation

-

Accurately weigh a small amount of APTS powder (e.g., 5.23 mg).

-

Dissolve the powder in a known volume of PBS (e.g., 10.0 mL) to create a 1 mM stock solution.

-

Protect the stock solution from light by wrapping the container in aluminum foil and store at 2-8°C.

Working Solution and Measurement

-

Dilute the 1 mM stock solution with PBS (pH 7.4) to a final concentration between 1-10 µM. A concentration that yields an absorbance below 0.05 at the excitation maximum (~425 nm) is recommended to minimize inner filter effects.

-

Prepare a "blank" sample using the same PBS buffer used for dilution.

-

Transfer the blank and the APTS working solution to separate, clean quartz cuvettes.

Spectrofluorometer Setup and Data Acquisition

The following workflow outlines the steps for acquiring high-quality spectra.

4.4.1 Emission Spectrum Acquisition

-

Place the blank cuvette in the spectrofluorometer.

-

Set the excitation wavelength to 425 nm.

-

Set the excitation and emission slit widths to a value that provides good signal without saturating the detector (e.g., 2-5 nm).

-

Scan the emission monochromator from 440 nm to 700 nm. Save this spectrum as the "Emission Blank".

-

Replace the blank with the APTS sample cuvette.

-

Acquire the emission spectrum using the exact same instrument settings. Save this as the "Emission Sample".

-

Perform spectral subtraction (Sample - Blank) to obtain the corrected APTS emission spectrum.

4.4.2 Excitation Spectrum Acquisition

-

Place the blank cuvette in the spectrofluorometer.

-

Set the emission wavelength to the observed emission maximum (e.g., 505 nm).

-

Keep slit widths the same as the emission scan for consistency.

-

Scan the excitation monochromator from 350 nm to 490 nm. Save this spectrum as the "Excitation Blank".

-

Replace the blank with the APTS sample cuvette.

-

Acquire the excitation spectrum using the exact same instrument settings. Save this as the "Excitation Sample".

-

Perform spectral subtraction (Sample - Blank) to obtain the corrected APTS excitation spectrum. This spectrum should be corrected for the lamp intensity profile if the instrument software has this feature.

Conclusion

References

- 1. - this compound trisodium salt - Hangzhou Handy Biotechnology Co., Ltd. [zjhandybio.com]

- 2. This compound fluorescence, BioReagent, = 96.0 HPCE 196504-57-1 [sigmaaldrich.com]

- 3. biotium.com [biotium.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of (3-Aminopropyl)triethoxysilane (APTS): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Aminopropyl)triethoxysilane (APTS) is a versatile organosilane compound widely utilized in surface modification, bioconjugation, and as a coupling agent in the development of advanced materials and drug delivery systems. A thorough understanding of its solubility in both aqueous and organic media is paramount for its effective application. This technical guide provides an in-depth analysis of the solubility of APTS, including quantitative data, experimental considerations, and the critical role of hydrolysis and condensation in aqueous environments.

Solubility in Aqueous Solutions: A Dynamic Process

The interaction of APTS with water is not a simple dissolution but a dynamic process involving rapid hydrolysis and subsequent condensation. Upon contact with water, the ethoxy groups of the APTS molecule are hydrolyzed to form silanol (B1196071) groups. These silanol groups are highly reactive and can then condense with other silanol groups to form siloxane bonds, leading to the formation of oligomers and eventually a cross-linked polysiloxane network.

This hydrolytic instability means that while APTS is initially miscible with water, its long-term solubility is limited by these condensation reactions. The rate of hydrolysis and condensation is significantly influenced by the pH of the aqueous solution.

Key Observations:

-

Initial High Solubility: APTS is initially highly soluble in water, with some sources estimating its solubility to be as high as 1,000,000 mg/L, indicating miscibility. However, this value represents the initial state before significant hydrolysis and condensation occur.

-

Hydrolytic Instability: Multiple sources emphasize that APTS is hydrolytically unstable and reacts with water.[1][2] This reaction leads to the formation of ethanol (B145695) and silanetriols.

-

pH Dependence: The rate of hydrolysis of alkoxysilanes is catalyzed by both acids and bases. Generally, hydrolysis is faster at acidic or alkaline pH compared to neutral pH.[3][4] Condensation of the resulting silanols is also pH-dependent.

The Hydrolysis and Condensation Pathway

The reaction of APTS in water can be visualized as a two-step process: hydrolysis followed by condensation. The following diagram illustrates this pathway.

Solubility in Organic Solvents

In contrast to its reactive nature in water, APTS exhibits good solubility in a range of common organic solvents. This is attributed to its molecular structure, which contains both a polar amino group and nonpolar alkyl and ethoxy groups, allowing for favorable interactions with various solvent types.

Quantitative Solubility Data:

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility | Reference(s) |

| Water | 18.02 | 10.2 | Reacts (initially miscible) | [1][2] |

| Ethanol | 46.07 | 4.3 | Miscible | [5] |

| Methanol | 32.04 | 5.1 | Soluble | [6] |

| Acetone | 58.08 | 5.1 | Miscible | [5] |

| Toluene | 92.14 | 2.4 | Miscible | [5] |

| Chloroform | 119.38 | 4.1 | Miscible | [5] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | 44 mg/mL | [7] |

Qualitative Solubility Observations:

Multiple chemical suppliers and technical data sheets confirm that APTS is miscible with toluene, acetone, chloroform, and ethanol.[5] It is also described as soluble in alcohols.[6]

Experimental Protocol for Solubility Determination

Determining the precise solubility of a reactive compound like APTS requires careful consideration of its sensitivity to moisture. The following is a recommended protocol for assessing the solubility of APTS in organic solvents.

Objective:

To determine the solubility of (3-Aminopropyl)triethoxysilane (APTS) in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

(3-Aminopropyl)triethoxysilane (APTS), high purity

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., nitrogen or argon)

-

Sealed vials with septa

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Analytical balance

-

Centrifuge (optional)

-

Spectrophotometer or other analytical instrument for quantification (optional)

Experimental Workflow Diagram:

References

- 1. 3-Aminopropyltriethoxysilane | 919-30-2 [chemicalbook.com]

- 2. (3-Aminopropyl)triethoxysilane, 98% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminopropyltriethoxysilane(99.5%)-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]

- 7. selleckchem.com [selleckchem.com]

8-aminopyrene-1,3,6-trisulfonic acid safety data sheet

An In-depth Technical Guide to the Safety Data for 8-Aminopyrene-1,3,6-trisulfonic acid

This guide provides a comprehensive overview of the safety data for this compound, trisodium (B8492382) salt (APTS), as presented in its Safety Data Sheet (SDS). The information is intended for researchers, scientists, and drug development professionals who handle this substance.

Substance Identification

This compound, in its trisodium salt form, is a fluorescent, anionic dye. It is primarily used as a labeling reagent in various biochemical and analytical applications, such as the analysis of glycoproteins and saccharides.[1][2]

| Identifier | Value |

| Chemical Name | This compound, trisodium salt |

| Synonym(s) | APTS, Trisodium 8-aminopyrene-1,3,6-trisulfonate[3] |

| CAS Number | 196504-57-1[1][4] |

| Molecular Formula | C₁₆H₈NNa₃O₉S₃[1][3] |

| Molecular Weight | 523.40 g/mol [1][3] |

Hazard Identification and Classification

APTS is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract upon direct contact or inhalation.[4][5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

Label Elements:

The logical relationship between the hazard classification and the required precautionary statements is crucial for safe handling. The following diagram illustrates this relationship.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of APTS.

| Property | Value |

| Physical State | Solid[4] |

| Color | Yellow to Brownish Orange[2][4] |

| Odor | Characteristic[4] |

| Melting Point | ≥250 °C[1][4] |

| Flash Point | Not applicable[1] |

| Solubility | Soluble in water[6] |

Toxicological Information

Detailed toxicological studies for APTS are not extensively reported in the available safety data sheets. The primary known effects are irritant properties.

| Toxicological Endpoint | Result |

| Acute Toxicity | Shall not be classified as acutely toxic[4] |

| Skin Corrosion/Irritation | Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[4] |

| Respiratory or Skin Sensitization | Shall not be classified as a sensitizer[4] |

| Germ Cell Mutagenicity | Shall not be classified as mutagenic[4] |

| Carcinogenicity | Shall not be classified as carcinogenic[4] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant[4] |

| Aspiration Hazard | Shall not be classified as an aspiration hazard[4] |

Experimental Protocols: The provided safety data sheets do not detail the specific experimental protocols used to determine these toxicological properties. They are based on classifications according to Regulation (EC) No 1272/2008 (CLP).[4] These classifications are typically derived from existing data, computational models (QSAR), or standardized tests (e.g., OECD guidelines), although the specific tests are not cited.

Handling, Storage, and Exposure Controls

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Engineering Controls:

-

Use local and general ventilation to minimize dust generation.[4]

-

Ground/bond container and receiving equipment to prevent static discharge.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses or goggles.[4]

-

Skin Protection: Wear protective gloves.[4]

-

Respiratory Protection: Use a particulate filter device (e.g., N95) if dust is generated.[1][4]

Storage:

-

Store in a well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Recommended storage temperature is between 2-8°C.[1]

First-Aid and Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[4]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

The workflow for first aid response is illustrated in the diagram below.

Accidental Release Measures (Spills): The primary concern with a spill of solid APTS is the generation of dust. The following workflow outlines the recommended procedure for cleaning up a spill.

-

Ensure Safety: Remove all non-emergency personnel from the area. Emergency responders should wear appropriate PPE, including respiratory protection.[4]

-

Containment: Cover drains to prevent the substance from entering waterways.[4]

-

Cleanup: Take up the material mechanically (e.g., sweep or vacuum). Avoid actions that generate dust.[4]

-

Disposal: Place the spilled material into appropriate, labeled containers for disposal.[4]

-

Ventilation: Ventilate the affected area.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water, foam, or ABC powder.[4]

-

Unsuitable Extinguishing Media: Water jet.[4]

-

Special Hazards: The enrichment of fine dust can lead to the danger of a dust explosion.[4] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[4]

-

Fire-fighter Protection: In case of a fire, do not breathe fumes. Firefighting measures should be coordinated with the fire's surroundings.[4]

Stability and Reactivity

-

Reactivity: No known hazardous reactions.[4]

-

Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.

-

Conditions to Avoid: There are no specific conditions known to be avoided.[4] However, it is good practice to avoid the accumulation of dust.[4]

-

Incompatible Materials: No specific incompatibility information is provided in the SDS.

-

Hazardous Decomposition Products: Reasonably anticipated hazardous decomposition products from use, storage, or spills are not known. Hazardous combustion products are listed in the fire-fighting section.[4]

References

Physicochemical Properties and Stability

An In-depth Technical Guide on the Handling and Storage of (3-Aminopropyl)triethoxysilane (APTS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the handling, storage, and safety protocols for (3-Aminopropyl)triethoxysilane (APTS), a versatile organosilane compound essential in surface chemistry, materials science, and bioconjugation applications. While sometimes colloquially referred to as a "powder" in the context of functionalized solid materials, APTS in its pure form is a colorless liquid at room temperature.[1][2] Its bifunctional nature, featuring a reactive amino group and hydrolyzable ethoxysilane (B94302) groups, makes it an effective coupling agent but also renders it susceptible to degradation if not handled and stored correctly.[1][3] Adherence to the guidelines outlined in this document is critical to ensure the compound's integrity, experimental reproducibility, and user safety.

Understanding the fundamental properties of APTS is crucial for its appropriate use and storage. The compound is a liquid with a characteristic fishy odor and is miscible with many common organic solvents.[4]

Table 1: Physicochemical Properties of APTS

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 919-30-2 | [1][2][4] |

| Molecular Formula | C9H23NO3Si | [2][4] |

| Molecular Weight | 221.37 g/mol | [1][2][4] |

| Appearance | Colorless Liquid | [1][2] |

| Density | 0.946 g/mL at 25 °C | [2][4] |

| Boiling Point | 217 °C | [2][4] |

| Melting Point | -70 °C | [4] |

| Flash Point | 93 °C (199.4 °F) | [2][5] |

| Solubility | Miscible with toluene, acetone (B3395972), chloroform, ethanol. Reacts with water. |[1][4] |

Degradation Pathways

The primary threat to the stability of APTS is its sensitivity to moisture.[4] The degradation process involves two main steps:

-

Hydrolysis: The ethoxy groups (-OCH2CH3) readily react with water (hydrolyze) to form silanol (B1196071) groups (Si-OH) and ethanol.[3] This reaction is often the rate-limiting step and is accelerated by elevated temperatures.[3]

-

Condensation: The newly formed, unstable silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), creating oligomers and eventually cross-linked polymers.[3][6] The amino group on the propyl chain can intramolecularly catalyze this process.[7]

This degradation compromises the functionality of the APTS molecule, reducing its ability to act as a coupling agent. One study on APTS films noted a 50% degradation after just six hours of incubation in water.[7]

Safety and Handling

APTS is a hazardous chemical that requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage.[8][9]

Table 2: Hazard Identification

| Hazard Class | Statement |

|---|---|

| Skin Corrosion | H314: Causes severe skin burns and eye damage.[9] |

| Eye Damage | H318: Causes serious eye damage.[9] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[9] |

| Respiratory Irritation | H335: May cause respiratory irritation.[9] |

Personal Protective Equipment (PPE) and First Aid

Proper PPE is mandatory when handling APTS. All handling of the stock solution should be performed inside a certified chemical fume hood.

Table 3: Required PPE and First Aid Measures

| Area | Protection | First Aid Response |

|---|---|---|

| Eyes/Face | Safety goggles with side shields and a face shield.[8] | Immediately flush eyes with plenty of water for 10-15 minutes, holding eyelids open. Seek immediate ophthalmological attention.[8] |

| Skin/Hands | Chemical resistant gloves (e.g., Butyl rubber) and a lab coat or chemical-resistant apron.[8] | Immediately remove all contaminated clothing. Wash affected skin with plenty of water. Seek immediate medical attention as corrosive injuries are hard to cure.[8] |

| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[5][10] | Move the person to fresh air. If symptoms persist, seek medical advice.[8] |

| Ingestion | Do not eat, drink, or smoke in the lab. | Rinse mouth immediately and drink plenty of water. Do NOT induce vomiting. Call a physician immediately due to the risk of gastric perforation.[8] |

Spill Management

In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert, absorbent material such as sand or diatomaceous earth.[8] Collect the material into a suitable, labeled container for chemical waste disposal.[8] Ventilate the area thoroughly. Prevent the spill from entering drains or waterways.[5]

Storage and Incompatibility

The shelf life and efficacy of APTS are critically dependent on proper storage. The manufacturer-stated shelf life is typically one year under optimal conditions.[1]

Table 4: Optimal Storage Conditions for APTS

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Store at room temperature. | Avoids potential degradation from heat.[4][11] |

| Atmosphere | Store under an inert, dry atmosphere (e.g., Nitrogen or Argon). | Prevents hydrolysis by displacing moisture-laden air.[7] |

| Container | Keep in the original, tightly sealed container.[1] | Prevents contamination and moisture ingress. |

| Location | Store in a cool, dry, well-ventilated area designated for corrosive chemicals. | Ensures safety and stability.[1] |

Chemical Incompatibilities

To prevent hazardous reactions, APTS must be segregated from incompatible materials.

Table 5: APTS Chemical Incompatibilities

| Incompatible Class | Examples | Hazard |

|---|---|---|

| Moisture/Water | Humid air, aqueous solutions | Triggers hydrolysis and condensation, degrading the product.[4] |

| Acids | Hydrochloric acid, Sulfuric acid | Violent reaction, neutralization.[4][12] |

| Strong Oxidizing Agents | Peroxides, Nitric acid, Perchlorates | Can lead to vigorous or explosive reactions.[4][12] |

Experimental Protocols

The following protocols provide standardized methods for a common application of APTS and for assessing its quality, which are indicative of proper handling techniques.

Experimental Protocol 1: Surface Modification of Glass Substrates

This protocol describes the covalent attachment of an amino-functional layer to a glass or silica (B1680970) surface.

Methodology:

-

Substrate Cleaning: Thoroughly clean the glass or silica substrate by sonicating in a detergent solution, followed by extensive rinsing with deionized water. Dry the substrate completely in an oven at 110 °C.[2]

-

Solution Preparation: Inside a fume hood, prepare a fresh 2% (v/v) solution of APTS in anhydrous acetone. For example, add 1 mL of APTS to 49 mL of dry acetone.[2][11] Anhydrous solvent is critical to prevent premature hydrolysis.

-

Silanization: Immerse the cleaned, dry substrate in the 2% APTS solution for 30-60 seconds at room temperature.[2]

-

Rinsing: Remove the substrate and rinse it thoroughly with fresh anhydrous acetone to remove any unbound silane.[2][11]

-

Drying: Allow the substrate to air-dry completely or dry it under a gentle stream of inert gas (e.g., nitrogen).[2] The surface is now amino-functionalized and ready for subsequent steps like bioconjugation.

Experimental Protocol 2: Quality Assessment by Amino Group Titration

This method determines the concentration of active amino groups, providing an indirect measure of APTS integrity.[3]

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the APTS sample and dissolve it in 50 mL of isopropanol.[3]

-

Titration Setup: Calibrate a potentiometric titrator equipped with a pH electrode. Use a standardized 0.1 N solution of hydrochloric acid (HCl) as the titrant.

-

Titration: Titrate the APTS solution with the standardized HCl. Record the volume of HCl required to reach the equivalence point, which is indicated by the inflection point of the titration curve.[3]

-

Calculation: The concentration of active amino groups (and thus the purity of APTS) can be calculated based on the volume of HCl consumed, its normality, and the initial mass of the APTS sample. The amount of acid consumed is directly proportional to the moles of amino groups.[3]

Conclusion

(3-Aminopropyl)triethoxysilane is a powerful but sensitive reagent. Its utility in advanced research and development is maximized only when its chemical integrity is preserved. By implementing stringent protocols for handling and storage—primarily focusing on moisture exclusion, segregation from incompatible chemicals, and the consistent use of appropriate personal protective equipment—researchers can ensure both the reliability of their experimental outcomes and a safe laboratory environment. Regular quality assessment is recommended for lots that have been stored for extended periods.

References

- 1. sioresin.com [sioresin.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Aminopropyltriethoxysilane | 919-30-2 [chemicalbook.com]

- 5. allprocorp.com [allprocorp.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. agilent.com [agilent.com]

- 10. niagararefining.com [niagararefining.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

An In-depth Technical Guide to APTS Glycan Labeling: Mechanism and Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 8-aminopyrene-1,3,6-trisulfonate (APTS) glycan labeling reaction, a cornerstone technique in glycoanalysis. We will delve into the core reaction mechanism, present detailed experimental protocols, and summarize key quantitative data to facilitate reproducible and efficient glycan analysis in research and biopharmaceutical development.

Core Principles: The Reductive Amination Reaction

The labeling of glycans with APTS is achieved through a chemical process known as reductive amination.[1][2][3][4] This reaction covalently attaches the fluorescent APTS dye to the reducing end of a glycan, enabling sensitive detection by methods such as capillary electrophoresis with laser-induced fluorescence (CE-LIF).[1][2][5] The reaction proceeds in two main stages:

-

Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amine group of APTS on the aldehyde group of the open-ring form of the glycan. This condensation reaction, which is acid-catalyzed, results in the formation of an unstable intermediate known as a Schiff base (or imine).[3][4][6]

-

Reduction: The Schiff base is then selectively reduced by a reducing agent to form a stable secondary amine linkage between the glycan and the APTS molecule.[3][4] This step is crucial for the stability of the final labeled product.

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and 2-picoline borane.[2][3][7] While effective, sodium cyanoborohydride can release toxic hydrogen cyanide, leading to the increased adoption of the safer and efficient alternative, 2-picoline borane.[3][7] The entire process requires a slightly acidic environment, often facilitated by acetic acid or citric acid, to catalyze the initial Schiff base formation.[3][8]

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of APTS glycan labeling via reductive amination.

Caption: The reductive amination mechanism for labeling glycans with APTS.

Experimental Workflow for APTS Glycan Labeling

A typical workflow for labeling N-glycans released from a glycoprotein (B1211001) involves several key steps, from glycan release to purification of the labeled product.

Caption: A generalized experimental workflow for APTS labeling of N-glycans.

Detailed Experimental Protocols

While specific protocols may vary depending on the sample type and available kits, the following provides a generalized methodology for APTS labeling, as well as a specific example protocol.

General Methodology

-

Glycan Release: For N-glycans, enzymatic release using PNGase F is the most common method.[1][9] The glycoprotein sample is typically denatured prior to enzyme addition to ensure efficient cleavage.

-

Sample Preparation: Depending on the protocol, the released glycans may need to be dried completely, often by lyophilization or vacuum centrifugation, before the addition of labeling reagents.[10][11] However, some modern kits allow for direct labeling in solution or on a cleanup matrix, eliminating the drying step.[1][9]

-

Labeling Reaction:

-

Prepare a labeling solution containing APTS, a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane), and an acid catalyst (e.g., acetic acid or citric acid) in a suitable solvent like DMSO or water.[3][8][12]

-

Add the labeling solution to the dried glycan sample.

-

Incubate the reaction mixture at an elevated temperature, typically ranging from 37°C to 65°C, for a duration of 1 to 16 hours.[8][10][11] The optimal time and temperature depend on the specific reagents and glycans being labeled.

-

-

Purification: After the labeling reaction, it is crucial to remove excess APTS and other reaction components, which can interfere with subsequent analysis.[9][13] Common purification methods include hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) and size-exclusion chromatography.[4][13]

-

Analysis: The purified APTS-labeled glycans are then ready for analysis by techniques such as CE-LIF or HPLC.[1][2]

Example Protocol: In-Solution Labeling

This protocol is adapted from various sources and represents a common approach.

-

Reagent Preparation:

-

Reaction:

-

Cleanup:

-

Perform HILIC SPE to remove excess dye and salts.

-

Elute the labeled glycans in water or an appropriate buffer for analysis.

-

Quantitative Data Summary

The efficiency of the APTS labeling reaction is influenced by several factors, including the molar ratio of reagents, temperature, reaction time, and the choice of catalyst. The following table summarizes quantitative data from various studies.

| Parameter | Recommended Range/Value | Notes | Reference(s) |

| Temperature | 37°C - 65°C | Higher temperatures can accelerate the reaction but may also lead to the degradation of sensitive glycans like sialylated structures. Optimal temperatures are often between 45°C and 55°C. | [8][10][14][15] |

| Incubation Time | 1 - 16 hours | Shorter times (1-4 hours) are often sufficient with optimized conditions (e.g., higher temperature, more effective catalyst). | [1][8][10][11] |

| APTS to Glycan Molar Ratio | 10:1 to >100,000:1 | A significant molar excess of APTS is generally required to drive the reaction to completion. Ratios as low as 10:1 have been shown to be effective with a strong acid catalyst. | [2][8] |

| Reducing Agent Concentration | >1.0 M | A high concentration of the reducing agent is necessary for the efficient reduction of the Schiff base intermediate. | [3][10] |

| Acid Catalyst | Acetic Acid (15-30% v/v) or Citric Acid (~1.2 M) | Citric acid, having a lower pKa, can lead to higher labeling yields and shorter reaction times compared to acetic acid. | [3][8] |

Conclusion

APTS glycan labeling is a robust and widely adopted method for the fluorescent tagging of glycans, enabling their sensitive and quantitative analysis. A thorough understanding of the reductive amination mechanism, careful optimization of reaction parameters, and effective purification of the labeled products are essential for achieving high-quality, reproducible results. This guide provides the foundational knowledge and practical data to empower researchers in their glycoanalytical endeavors.

References

- 1. agilent.com [agilent.com]

- 2. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. Optimized workflow for preparation of APTS-labeled N-glycans allowing high-throughput analysis of human plasma glycomes using 48-channel multiplexed CGE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. benchchem.com [benchchem.com]

- 11. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatization of free natural glycans for incorporation onto glycan arrays: derivatizing glycans on the microscale for microarray and other applications (ms# CP-10-0194) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 8-Aminopyrene-1,3,6-Trisulfonic Acid (APTS) Glycan Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification of proteins that significantly influences their stability, folding, and function.[1] Accurate analysis of glycan structures is therefore paramount in biopharmaceutical development and glycobiology research.[2] 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is a highly fluorescent, negatively charged dye frequently used for labeling glycans for analysis by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection.[3] This method offers high resolution and sensitivity for quantitative glycan profiling.[4][5] These application notes provide a detailed protocol for the enzymatic release of N-glycans from glycoproteins, fluorescent labeling with APTS, subsequent purification, and analysis by CE-LIF.

Principle of the Method

The overall workflow involves three main stages:

-

N-Glycan Release: N-glycans are enzymatically cleaved from the glycoprotein (B1211001) backbone using Peptide-N-Glycosidase F (PNGase F).

-

APTS Labeling: The released glycans, which have a free reducing end, are fluorescently tagged with APTS via reductive amination.[6]

-

Purification and Analysis: Excess APTS dye and other reaction components are removed, and the purified APTS-labeled glycans are separated and quantified, typically by CE-LIF.[4][7]

Experimental Workflow

Caption: Overall workflow for APTS-based N-glycan analysis.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Notes |

| PNGase F | New England Biolabs | |

| This compound (APTS) | Sigma-Aldrich | |

| Sodium cyanoborohydride (reductant) | Sigma-Aldrich | Caution: Highly toxic. 2-picoline borane (B79455) is a safer alternative.[4] |

| Acetic acid (catalyst) | Fisher Scientific | |

| Gly-X N-Glycan Rapid Release and Labeling with APTS Express Kit | Agilent Technologies | Provides an integrated solution for the entire workflow.[8] |

| HILIC Solid Phase Extraction (SPE) Plate | Waters | For purification of labeled glycans. |

| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC grade |

| Deionized water | High purity | |

| Capillary Electrophoresis System with LIF Detector | SCIEX, Agilent | |

| PVA Coated Capillaries | SCIEX | Recommended for APTS-glycan analysis.[9] |

Detailed Experimental Protocol

Part 1: N-Glycan Release

This protocol is based on in-solution enzymatic deglycosylation.

-

Denaturation:

-

To 10-40 µg of glycoprotein in a microcentrifuge tube, add denaturation buffer (e.g., 5% SDS, 400 mM DTT).

-

Incubate at 95°C for 5 minutes.

-

-

Enzymatic Digestion:

-

Cool the sample to room temperature.

-

Add a solution containing a non-ionic detergent (e.g., NP-40) to sequester the SDS.

-

Add 1-2 units of PNGase F.

-

Incubate at 37°C overnight. For more rapid protocols, some commercial kits suggest incubation at 50°C for as little as 5 minutes.[8]

-

Part 2: APTS Labeling of Released N-Glycans

This step involves the covalent attachment of APTS to the reducing terminus of the glycans.

-

Prepare Labeling Solution:

-

Prepare a solution containing APTS and a reducing agent in an acidic buffer. A typical solution might be 0.1 M APTS with a reducing agent like sodium cyanoborohydride or 2-picoline borane in a solution containing acetic acid.[10]

-

-

Labeling Reaction:

Part 3: Purification of APTS-Labeled Glycans

Purification is crucial to remove excess APTS, which can interfere with the analysis.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) in a solid-phase extraction (SPE) format is a common and effective method.[2][4]

Caption: HILIC SPE workflow for purifying APTS-labeled glycans.

-

SPE Plate Conditioning:

-

Condition the wells of a HILIC SPE plate by washing with water followed by a high percentage of acetonitrile (e.g., 90% ACN).[8]

-

-

Sample Loading:

-

Dilute the labeling reaction mixture with a high percentage of acetonitrile to ensure glycan binding to the HILIC stationary phase.

-

Load the diluted sample onto the conditioned SPE plate.

-

-

Washing:

-

Wash the SPE plate multiple times with a high percentage of acetonitrile to remove unbound APTS dye and other reaction components.

-

-

Elution:

-

Elute the purified APTS-labeled glycans from the SPE plate with water or a low-percentage acetonitrile aqueous buffer.

-

The eluted sample is now ready for analysis.

-

Part 4: Analysis by Capillary Electrophoresis (CE-LIF)

APTS-labeled glycans are separated based on their charge-to-size ratio in a capillary filled with a gel matrix.[5]

-

Instrument Setup:

-

Install a PVA-coated capillary.

-

Set up the LIF detector with an excitation wavelength appropriate for APTS (e.g., 488 nm) and an emission wavelength (e.g., 520 nm).

-

-

Separation Conditions:

-

A typical separation voltage is around 30 kV in reverse polarity (cathode to anode).[3]

-

The capillary temperature is often maintained at 20-25°C.

-

Sample injection can be performed electrokinetically or by pressure.

-

Data Presentation and Interpretation

The output from the CE-LIF system is an electropherogram, where peaks represent different glycan structures. The migration time is related to the hydrodynamic volume of the glycan, and the peak area corresponds to the relative abundance of that glycan.

| Parameter | Typical Value/Range | Reference |

| Sample Input | 10-40 µg glycoprotein | [3] |

| APTS Labeling Time | 1 hour - overnight | [11] |

| APTS Labeling Temperature | 37°C - 55°C | [10] |

| CE Separation Voltage | 30 kV | [3] |

| CE Capillary Temperature | 20°C | [3] |

| CE Analysis Time | ~27 minutes | [3] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no signal | Incomplete deglycosylation | Ensure proper denaturation and sufficient PNGase F activity. |

| Poor labeling efficiency | Optimize labeling time, temperature, and reagent concentrations. | |

| Loss of sample during purification | Ensure proper conditioning and washing steps in SPE. | |

| High background signal | Incomplete removal of excess APTS dye | Increase the number of wash steps during SPE purification. |

| Poor peak resolution | Inappropriate separation conditions | Optimize separation voltage, capillary temperature, and gel matrix. |

| Degraded capillary coating | Replace the capillary. |

Conclusion

The APTS-based glycan analysis protocol is a robust and widely used method for the characterization of N-glycans from glycoproteins.[1] While traditional methods could be time-consuming, newer rapid protocols and commercial kits have significantly shortened the workflow to a few hours.[3][8] This high-throughput capability, combined with the high resolution of CE-LIF, makes it an invaluable tool in biopharmaceutical development and glycobiology research.[4]

References

- 1. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid and facile preparation of APTS-labeled N-glycans by combination of ion pair-assisted extraction and HILIC-SPE for routine glycan analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Rapid Protocol for Preparing 8-Aminopyrene-1,3,6-Trisulfonate-Labeled Glycans for Capillary Electrophoresis-Based Enzyme Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

Application Notes & Protocols: APTS Labeling of N-Glycans from Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical quality attribute of monoclonal antibodies (mAbs) that can significantly impact their efficacy, stability, and immunogenicity.[1][2][3] N-glycan analysis is therefore an essential component of biopharmaceutical characterization. A widely adopted method for this analysis involves the enzymatic release of N-glycans from the mAb, followed by fluorescent labeling and separation by capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).[2][3][4]

8-aminopyrene-1,3,6-trisulfonate (APTS) is a fluorescent dye commonly used for labeling N-glycans for CE analysis. The three sulfonic acid groups on APTS impart a high negative charge to the labeled glycans, facilitating their efficient separation in an electric field.[5] This document provides detailed protocols for the APTS labeling of N-glycans from monoclonal antibodies, along with quantitative data on the performance of the method.

Experimental Workflow Overview

The overall workflow for APTS labeling of N-glycans from monoclonal antibodies consists of three main stages: enzymatic release of N-glycans, fluorescent labeling with APTS, and purification of the labeled N-glycans.

Quantitative Performance Data

The following tables summarize the quantitative performance data for the APTS labeling workflow, compiled from various studies.

Table 1: Labeling and Cleanup Efficiency

| Parameter | Typical Value | Reference |

| Labeling Efficiency | >95% | [6] |

| Free APTS Dye Removal | >99% | [1] |

| Glycan Recovery | Non-selective for individual glycans | [1] |

Table 2: Reproducibility of APTS Labeling and CE-LIF Analysis

| Parameter | Typical Value | Reference |

| Relative Standard Deviation (%RSD) for major glycan peaks | < 3% | [1] |

| Inter-assay Precision (%CV) | < 5% | [7] |

| Intra-assay Precision (%CV) | < 5% | [7] |

Detailed Experimental Protocols

Protocol 1: Enzymatic Release of N-Glycans

This protocol describes the release of N-linked glycans from monoclonal antibodies using the enzyme Peptide-N-Glycosidase F (PNGase F).

Materials:

-

Monoclonal antibody sample (1-5 mg/mL)

-

Denaturation Reagent (e.g., 6 M Guanidine HCl)[8]

-

PNGase F

-

Reaction Buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 7.5-8.6)[9][10]

-

Heating block or thermocycler

-

Microcentrifuge tubes

Procedure:

-

Denaturation:

-

In a microcentrifuge tube, mix the monoclonal antibody sample with the Denaturation Reagent. A 1:1 (v/v) ratio is a good starting point.[11] For a 50 µg sample, you might use 10 µL of a 5 mg/mL mAb solution and 90 µL of Denaturation Reagent.[11]

-

Incubate the mixture at an elevated temperature (e.g., 90-100°C) for 3-10 minutes to denature the protein.[10][12][13]

-

Allow the sample to cool to room temperature.

-

-

Enzymatic Digestion:

-

Add Reaction Buffer to the denatured sample.

-

Add PNGase F to the reaction mixture. The amount of enzyme will depend on the manufacturer's instructions, but a typical starting point is 1 µL of enzyme solution.[10]

-

Incubate the reaction at 37°C. For monoclonal antibodies, a 15-60 minute incubation is generally sufficient.[11] Some protocols may recommend an overnight incubation (14-20 hours) for complete digestion.[9]

-

The released N-glycans are now ready for labeling.

-

Protocol 2: APTS Labeling of Released N-Glycans

This protocol describes the fluorescent labeling of the released N-glycans with APTS via reductive amination.

Mechanism of Reductive Amination:

Materials:

-

Dried released N-glycans

-

APTS Labeling Solution (containing APTS, a reducing agent like sodium cyanoborohydride (NaBH₃CN), and an acid catalyst like acetic or citric acid)[5][6][7]

-

Heating block or thermocycler

Procedure:

-

Preparation:

-

If the released N-glycan sample is in solution, it needs to be dried down completely, for example, by vacuum centrifugation. Some modern kits allow for labeling on a cleanup matrix, eliminating this drying step.[1]

-

-

Labeling Reaction:

-

Reconstitute the dried glycans in the APTS Labeling Solution.

-

Incubate the reaction mixture at a temperature between 37°C and 65°C.[5][6] A common condition is 55°C for 50 minutes to 2 hours.[5][6] For sialylated glycans, a lower temperature of 37°C for a longer duration (e.g., overnight) may be used to minimize the loss of sialic acids.[6]

-

Stop the reaction by adding water or a suitable buffer.

-

Protocol 3: Purification of APTS-Labeled N-Glycans

This protocol describes the removal of excess APTS and other reaction components from the labeled N-glycans.

Materials:

-

Labeled N-glycan reaction mixture

-

Solid-Phase Extraction (SPE) cartridges (e.g., HILIC-based) or cleanup plates

-

Acetonitrile (ACN)

-

Aqueous buffer (e.g., water or a mild buffer)

-

Vacuum manifold or centrifuge

Procedure:

-

Binding:

-

Condition the SPE cartridge or cleanup plate according to the manufacturer's instructions.

-

Load the labeled N-glycan reaction mixture onto the SPE cartridge. The high organic solvent concentration (typically acetonitrile) will cause the labeled glycans to bind to the stationary phase.[7]

-

-

Washing:

-

Wash the cartridge with a high percentage of organic solvent to remove excess APTS dye and other unbound reagents.

-

-

Elution:

-

Elute the purified APTS-labeled N-glycans from the cartridge using an aqueous solution (e.g., water).[1]

-

The purified, labeled N-glycans are now ready for analysis by CE-LIF.

-

Protocol 4: Analysis by Capillary Electrophoresis (CE-LIF)

Instrumentation and Conditions:

-

Capillary Electrophoresis System: Equipped with a Laser-Induced Fluorescence (LIF) detector.

-

Capillary: Bare-fused silica (B1680970) capillary.

-

Electrolyte: Carbohydrate separation buffer.[1]

-

Injection: Hydrodynamic or electrokinetic injection.

-

Separation Voltage: Typically around 30 kV.[1]

-

Detection: Excitation and emission wavelengths suitable for APTS (e.g., λex = 428 nm, λem = 500 nm).[14]

Data Analysis:

The separated N-glycans are detected as peaks in an electropherogram. The migration time of each peak can be used for identification by comparing it to a standard glycan library. The peak area represents the relative abundance of each glycan species.[2]

Conclusion

The APTS labeling method followed by CE-LIF analysis is a robust and widely used technique for the characterization of N-glycans from monoclonal antibodies. The protocols provided in this document offer a detailed guide for researchers, scientists, and drug development professionals to implement this important analytical method. Adherence to optimized protocols and careful execution of each step are crucial for obtaining high-quality, reproducible data, which is essential for ensuring the safety and efficacy of biotherapeutic products. Modern advancements have led to the development of rapid and automated workflows that can significantly reduce sample preparation time to approximately 2.5 hours.[1]

References

- 1. agilent.com [agilent.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On-line CE-LIF-MS technology for the direct characterization of N-linked glycans from therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. RAPID RELEASE OF N-LINKED GLYCANS FROM GLYCOPROTEINS BY PRESSURE CYCLING TECHNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. APTS Labeled Glycans • A2/A2F Glycans • High Mannose • IgG Library [qa-bio.com]

Revolutionizing Oligosaccharide Analysis: A Detailed Guide to Capillary Electrophoresis of APTS-Labeled Sugars

FOR IMMEDIATE RELEASE